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Introduction

DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as ESDN or CLCP1, is
a type | transmembrane protein implicated in various cellular processes, including cell
migration, adhesion, and signaling. Its expression is frequently dysregulated in several
cancers, such as lung, colorectal, and pancreatic cancer, making it a protein of significant
interest in cancer research and drug development. Establishing a reliable positive control is
crucial for the accurate assessment of DCBLD2 expression in experimental models. This
document provides recommendations for cell lines with notable endogenous DCBLD2
expression and detailed protocols for its detection.

Recommended Cell Lines for DCBLD2 Positive Control

Based on a review of published literature and publicly available expression data, the following
cell lines are recommended as positive controls for DCBLD2 expression. The choice of cell line
may depend on the specific cancer type being investigated and the desired expression level.
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Cell Line

Cancer Type

Tissue of Origin

Rationale for
Recommendation

HCT-116

Colorectal Carcinoma

Colon

Consistently shows
detectable levels of
DCBLD2 mRNA and
protein.[1]

A549

Lung Carcinoma

Lung

Frequently used
model for lung cancer
studies and expresses
DCBLD2.[2][3]

U-2 OS

Osteosarcoma

Bone

Exhibits DCBLD2
expression as shown
by
immunofluorescence
in the Human Protein
Atlas.[4][5]

A-431

Epidermoid

Carcinoma

Skin

Demonstrates
DCBLD2 expression
via
immunofluorescence.

[4]115]

U-251 MG

Glioblastoma

Brain

Shows DCBLD2
expression in
immunofluorescence
studies.[4][5]

Caco-2

Colorectal

Adenocarcinoma

Colon

Another colorectal
cancer cell line with
reported DCBLD2

expression.[1][6]

Note: It is always recommended to verify the expression of DCBLD2 in the selected cell line

batch, as expression levels can vary with culture conditions and passage number.
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DCBLD2 Signaling Pathway

DCBLD2 is involved in multiple signaling pathways that are crucial in cancer progression, most
notably the Epithelial-Mesenchymal Transition (EMT). It has been shown to influence the PI3K-
Akt and JAK/STAT3 pathways. A simplified representation of its involvement in EMT is depicted

below.
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DCBLD2 signaling in Epithelial-Mesenchymal Transition.
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Experimental Protocols
Workflow for DCBLD2 Expression Analysis

The following diagram outlines the general workflow for analyzing DCBLD2 expression at both
the mMRNA and protein levels.
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Workflow for DCBLDZ2 expression analysis.

Western Blot Protocol for DCBLD2 Detection

This protocol is optimized for detecting endogenous DCBLD2 in cultured cells.
Materials:

o Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCI pH 7.4, 150 mM NacCl, 1% NP-40, 0.5%
sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

o SDS-PAGE gels

¢ PVDF membrane
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e Transfer buffer

e Blocking buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1%
Tween-20).

e Primary Antibody: Anti-DCBLD2 antibody (follow manufacturer's recommended dilution).
e Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

e Chemiluminescent substrate

e Loading control antibody: e.g., anti-B-actin or anti-GAPDH.

Procedure:

e Cell Lysis:

Wash cells with ice-cold PBS.

[¢]

[e]

Add ice-cold lysis buffer and scrape the cells.

o

Incubate on ice for 30 minutes, vortexing occasionally.

[¢]

Centrifuge at 14,000 x g for 15 minutes at 4°C.

o

Collect the supernatant (protein lysate).
e Protein Quantification:
o Determine the protein concentration of the lysate using a BCA or Bradford assay.
e Sample Preparation:
o Mix 20-30 pg of protein with Laemmli sample buffer and boil for 5-10 minutes.
e SDS-PAGE and Transfer:

o Load samples onto an SDS-PAGE gel and run at an appropriate voltage.
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o Transfer the separated proteins to a PVDF membrane.

e Blocking and Antibody Incubation:

[e]

Block the membrane with blocking buffer for 1 hour at room temperature.

o

Incubate the membrane with the primary anti-DCBLD2 antibody overnight at 4°C with
gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

o

[¢]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

[e]

e Detection:

o Incubate the membrane with the chemiluminescent substrate according to the
manufacturer's instructions.

o Visualize the bands using a chemiluminescence imaging system.
» Stripping and Re-probing (Optional):

o The membrane can be stripped and re-probed with a loading control antibody to ensure
equal protein loading.

Immunofluorescence Protocol for DCBLD2

This protocol is for visualizing the subcellular localization of DCBLDZ2 in adherent cells.
Materials:

e Cells grown on coverslips

e PBS (Phosphate-Buffered Saline)

 Fixation solution: 4% paraformaldehyde (PFA) in PBS.
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e Permeabilization solution: 0.1-0.5% Triton X-100 in PBS.

e Blocking solution: 1-5% BSA or normal goat serum in PBS.

e Primary Antibody: Anti-DCBLD2 antibody.

o Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG.
e Nuclear counterstain: DAPI or Hoechst.

¢ Antifade mounting medium

Procedure:

e Cell Culture:

o Seed cells on sterile coverslips in a petri dish and culture until they reach the desired
confluency.

 Fixation:
o Aspirate the culture medium and wash the cells twice with PBS.
o Fix the cells with 4% PFA for 15-20 minutes at room temperature.
o Wash the cells three times with PBS for 5 minutes each.
e Permeabilization:
o Incubate the cells with permeabilization solution for 10-15 minutes at room temperature.
o Wash the cells three times with PBS for 5 minutes each.
e Blocking:

o Incubate the cells with blocking solution for 30-60 minutes at room temperature to block
non-specific antibody binding.

e Primary Antibody Incubation:
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o Dilute the primary anti-DCBLD2 antibody in the blocking solution to the recommended
concentration.

o Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or
overnight at 4°C in a humidified chamber.

o Wash the cells three times with PBS for 5 minutes each.

e Secondary Antibody Incubation:
o Dilute the fluorophore-conjugated secondary antibody in the blocking solution.

o Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,
protected from light.

o Wash the cells three times with PBS for 5 minutes each, protected from light.
o Counterstaining and Mounting:

o Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

o Wash the cells twice with PBS.

o Mount the coverslips onto microscope slides using an antifade mounting medium.
e Imaging:

o Visualize the cells using a fluorescence microscope with the appropriate filters.

RT-qPCR Protocol for DCBLD2 mRNA Expression

This protocol outlines the steps for quantifying DCBLD2 mRNA levels using a two-step SYBR
Green-based RT-gPCR.

Materials:
¢ RNA extraction kit

o CcDNA synthesis kit
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SYBR Green gPCR master mix

Forward and reverse primers for DCBLD2 and a reference gene (e.g., GAPDH, ACTB)

Nuclease-free water

gPCR instrument
Primer Sequences (Example):

Human DCBLD2 Forward: 5'-AGGAAGACCCTGGAGCAGAA-3'

Human DCBLD2 Reverse: 5'-TGGAGGTCAATCTGGTCAGG-3'

Human GAPDH Forward: 5-GAAGGTGAAGGTCGGAGTCA-3'

Human GAPDH Reverse: 5-TTGAGGTCAATGAAGGGGTC-3'
Procedure:
o RNA Extraction:

o Extract total RNA from cultured cells using a commercial RNA extraction kit according to
the manufacturer's instructions.

o Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
o CDNA Synthesis:

o Synthesize first-strand cDNA from 1-2 ug of total RNA using a cDNA synthesis kit
according to the manufacturer's protocol.

» (PCR Reaction Setup:
o Prepare the gPCR reaction mix on ice. For a single reaction, combine:
» SYBR Green qPCR master mix

» Forward primer (final concentration 200-500 nM)
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» Reverse primer (final concentration 200-500 nM)
» Diluted cDNA template (10-100 ng)

» Nuclease-free water to the final volume.
o Set up reactions in triplicate for each sample and include no-template controls (NTCs).
e gPCR Cycling:

o Perform the gPCR using a standard three-step or two-step cycling protocol, as
recommended for the SYBR Green master mix. An example protocol is:

» Initial Denaturation: 95°C for 2-10 minutes.
» Cycling (40 cycles):
» Denaturation: 95°C for 15 seconds.
» Annealing/Extension: 60°C for 1 minute.
= Melt Curve Analysis: To verify the specificity of the amplified product.
o Data Analysis:
o Determine the cycle threshold (Ct) values for DCBLD2 and the reference gene.

o Calculate the relative expression of DCBLD2 using the AACt method.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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